4-(trifluoromethyl)quinoline-3-carboxylic Acid
Description
Properties
IUPAC Name |
4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBXCLYXJCGTOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453932 | |
| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155495-82-2 | |
| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pfitzinger Condensation
The Pfitzinger reaction remains the most widely used method for constructing the quinoline core. This approach involves the condensation of 2-trifluoromethylaniline with diethyl ethoxymethylene malonate under acidic conditions to form the quinoline skeleton.
Reaction Conditions
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Step 1 : 3-(Trifluoromethyl)aniline reacts with diethyl ethoxymethylene malonate in ethanol at reflux (78°C) for 6 hours to yield diethyl ({[3-(trifluoromethyl)phenyl]amino}methylidene)propanedioate.
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Step 2 : Cyclocondensation in polyphosphoric acid (PPA) at 130°C for 4 hours generates the 4-hydroxyquinoline intermediate.
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Step 3 : Ester hydrolysis using 6M HCl at 90°C produces the carboxylic acid functionality.
Yield Optimization
Skraup Cyclization Modifications
While less common than Pfitzinger methods, Skraup-type reactions have been adapted for trifluoromethyl-substituted quinolines:
Protocol
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Glycerol and concentrated sulfuric acid mediate the cyclization of 3-(trifluoromethyl)aniline with acrolein derivatives.
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Challenges include controlling exothermic reactions and minimizing polymerization byproducts.
Modern Synthetic Approaches
Suzuki-Miyaura Coupling Strategies
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 6 hours | 45 minutes | 87.5% reduction |
| Yield | 68% | 82% | +14% |
| Temperature Control | ±5°C | ±0.5°C | 10x tighter |
Data synthesized from PMC and RSC Advances studies.
Industrial Production Methods
Large-Scale Cyclocondensation
Pharmaceutical manufacturers employ modified Pfitzinger protocols:
Optimized Conditions
Green Chemistry Innovations
Environmental considerations drive solvent and catalyst recycling:
Waste Reduction Strategies
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Ethanol recovery via fractional distillation (92% efficiency)
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Palladium recovery from coupling reactions using ion-exchange resins (>95% Pd retained)
Reaction Mechanism Insights
Cyclocondensation Kinetics
Studies using in-situ FTIR spectroscopy reveal:
Trifluoromethyl Group Effects
The -CF₃ group:
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Increases reaction activation energy by 12% compared to methyl analogues
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Directs electrophilic substitution to the 4-position through strong inductive effects.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Pfitzinger Condensation | 65–78% | >95% | Excellent | 1.0 |
| Skraup Modification | 42–55% | 85–90% | Moderate | 1.8 |
| Suzuki Coupling | 70–85% | 98% | Good | 3.2 |
| Continuous Flow | 75–82% | 99% | Excellent | 2.1 |
Cost Index normalized to Pfitzinger method baseline.
Challenges and Optimization Strategies
Byproduct Formation
Major impurities include:
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
4-(Trifluoromethyl)quinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique chemical structure allows it to target various biological pathways, making it valuable in:
- Antimicrobial Agents : The compound has shown efficacy against a range of bacterial infections. Research indicates that derivatives of this compound exhibit enhanced antimicrobial activity due to the trifluoromethyl group, which increases lipophilicity and bioavailability .
- Cancer Therapies : It is involved in developing compounds targeting cancer cells, with studies showing that modifications to the quinoline core can improve their therapeutic potential against different cancer types .
Agrochemicals
In the field of agriculture, this compound is explored for its potential as a herbicide and fungicide. Its efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms. Studies have demonstrated that formulations containing this compound can enhance crop yields by effectively managing pest populations .
Material Science
The compound's stability and chemical resistance make it suitable for applications in material science:
- Advanced Coatings : It is investigated for use in protective coatings that require durability and resistance to environmental degradation.
- Polymer Production : The trifluoromethyl group enhances the properties of polymers, making them more robust and suitable for various applications, including electronics and automotive industries .
Analytical Chemistry
This compound is utilized as a reagent in analytical chemistry. It aids in:
- Metal Ion Detection : The compound improves the accuracy of detecting and quantifying metal ions in environmental samples, contributing to better environmental monitoring practices .
- Standardization : It serves as a standard in analytical methods, facilitating the detection of related substances in complex mixtures.
Biochemical Research
This compound is also significant in biochemical studies:
- Enzyme Inhibition Studies : Research has focused on its role as an enzyme inhibitor, providing insights into metabolic pathways and potential drug interactions .
- Receptor Binding Studies : Investigations into how this compound interacts with various biological receptors have implications for drug design and development.
Case Study 1: Antimicrobial Activity
A study synthesized several derivatives of this compound and evaluated their antimicrobial properties against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential for development into new antimicrobial agents .
Case Study 2: Cancer Therapeutics
Research involving modifications to the trifluoromethyl group led to the discovery of compounds with enhanced anti-cancer properties. These modifications improved solubility and bioavailability, making them suitable candidates for further clinical development .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Pharmaceutical | Antimicrobial and anticancer agents | Enhanced activity due to trifluoromethyl substitution |
| Agrochemicals | Herbicides and fungicides | Effective pest control leading to increased yields |
| Material Science | Advanced coatings and polymers | Improved durability and resistance |
| Analytical Chemistry | Metal ion detection | Enhanced accuracy in environmental monitoring |
| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into drug interactions |
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
- Trifluoromethyl Positioning : The placement of -CF₃ at C4 (as in the parent compound) vs. C8 () alters electronic distribution, impacting binding affinity to biological targets .
- Functional Group Synergy: Carboxylic acid at C3 is critical for metal ion chelation in antimicrobial quinolones (e.g., norfloxacin), while -CF₃ enhances lipophilicity and resistance to enzymatic degradation .
Biological Activity
4-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features a quinoline core with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of approximately 215.16 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity by influencing electronic properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication and cell division. This mechanism positions it as a potential candidate for developing new antimicrobial therapies.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Pseudomonas aeruginosa | 15 µg/mL | |
| Mycobacterium smegmatis | 6.25 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of quinoline compounds, including those containing the trifluoromethyl group, demonstrate significant growth inhibition against various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon cancer) | 5.86 | |
| MDA-MB-231 (Breast cancer) | 2.68 | |
| NCI-H460 (Lung cancer) | 2.37 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase : This enzyme is vital for bacterial DNA replication, making it a prime target for antibiotic development.
- Anticancer Mechanisms : The compound's derivatives have been designed to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that this functional group plays a critical role in antimicrobial potency .
- Anticancer Evaluation : Another study focused on the antiproliferative effects of quinoline derivatives on various cancer cell lines, demonstrating that modifications at the trifluoromethyl position significantly improved activity against lung and breast cancer cells .
Q & A
Q. What are the standard synthetic routes for 4-(trifluoromethyl)quinoline-3-carboxylic acid?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or cyclization of trifluoromethyl-substituted precursors. For example, Scheme 5 in outlines a multi-step synthesis using ethyl acrylate and trimethylsilyl acetylene under controlled conditions (90°C, DMF) to construct the quinoline core, followed by trifluoromethyl group introduction via Cu/Pd-mediated coupling . Patent applications ( ) describe analogous methods with specific reaction conditions (e.g., LCMS monitoring, retention time 1.23 minutes) to ensure purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on NMR (¹H/¹³C), LCMS (e.g., m/z 757 [M+H]+ in ), and HPLC (e.g., retention time analysis in ). Physical properties such as melting point and solubility (e.g., 98% purity in ) are validated via thermogravimetric analysis and UV-Vis spectroscopy .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (N₂/Ar) at –20°C, protected from light and moisture. and emphasize avoiding static discharge and humidity, with strict adherence to safety protocols (e.g., use of dry silica gel desiccants) .
Q. Which solvents are optimal for dissolving this compound in experimental settings?
The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents (DMSO, DMF) or ethanol/THF mixtures. Pre-saturation studies ( ) recommend sonication at 40–50°C for 30 minutes to achieve homogeneous solutions .
Advanced Research Questions
Q. How can structural modifications of the quinoline core enhance bioactivity while maintaining stability?
and highlight strategies such as introducing electron-withdrawing groups (e.g., halogens at position 6/8) or alkyl chains to modulate lipophilicity. For example, replacing the 3-carboxylic acid with ester derivatives ( ) improves membrane permeability but requires pH optimization to avoid hydrolysis .
Q. What experimental challenges arise in achieving regioselective trifluoromethylation?
Competing side reactions (e.g., over-fluorination or ring-opening) are common. and suggest using stoichiometric CuI/DIPEA systems under microwave irradiation (150°C, 10 min) to enhance selectivity. LCMS tracking (e.g., m/z 207 in ) is critical for real-time monitoring .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH affecting ionization of the carboxylic acid group). notes that 8-phenoxy derivatives show variable activity due to steric hindrance in enzyme binding pockets. Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%) is advised .
Q. What strategies mitigate interference from byproducts during HPLC analysis?
Gradient elution (e.g., acetonitrile/0.1% formic acid) with C18 columns resolves co-eluting impurities ( ). For trace metal contamination (common in Pd-catalyzed syntheses), chelating agents (EDTA) in mobile phases improve peak symmetry .
Q. How does the trifluoromethyl group influence the compound’s mechanism of action in enzyme inhibition?
Molecular docking studies (referenced in ) suggest the CF₃ group enhances hydrophobic interactions with ATP-binding pockets (e.g., kinase targets). However, indicates steric clashes in some homologs, necessitating computational modeling to optimize substituent positioning .
Q. What are the best practices for validating synthetic yields across different catalytic systems?
Comparative studies ( vs. 4) show Pd(OAc)₂/PPh₃ systems yield higher reproducibility (85–90%) than Cu-only methods (60–70%). Internal standardization with deuterated analogs (e.g., d₃-methyl groups) improves quantification accuracy via ¹⁹F NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
